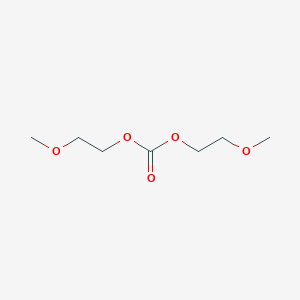

Bis(2-methoxyethyl) carbonate

Cat. No. B1614612

Key on ui cas rn:

626-84-6

M. Wt: 178.18 g/mol

InChI Key: STLGQBDVSTWGIP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05210322

Procedure details

A total of 76.1 grams (1 mole) of 2-methoxyethanol, 67.6 grams (0.75 moles) of dimethyl carbonate, and 0.5 grams of dibutyltin dimethoxide were combined in a 250 milliliter round bottom three-neck flask equipped with a straight distillation head and a magnetic stirrer. The flask contents were heated to reflux at an initial temperature of 73° C. at the head and 102° C. in the kettle. After 7 minutes at reflux, a methanol/dimethyl carbonate azeotrope was slowly removed overhead. A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature rose to 145° C. After this time, the flask contents were cooled and put under vacuum. The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg. A total of 77.98 grams (87.5 percent yield) of bis(2-methoxyethyl)carbonate was obtained at a purity of greater than 99 percent as analyzed by capillary gas chromatography on a DB-1701 column.

Name

methanol dimethyl carbonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

87.5%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH2:3][CH2:4][OH:5].[C:6](=[O:11])([O:9][CH3:10])OC.CO.[C:14](=O)(OC)[O:15][CH3:16]>C[O-].C[O-].C([Sn+2]CCCC)CCC>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6](=[O:11])[O:9][CH2:10][CH2:14][O:15][CH3:16] |f:2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

76.1 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCO

|

|

Name

|

|

|

Quantity

|

67.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C[O-].C[O-].C(CCC)[Sn+2]CCCC

|

Step Two

|

Name

|

methanol dimethyl carbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO.C(OC)(OC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

102 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a straight distillation head and a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask contents were heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 7 minutes at reflux

|

|

Duration

|

7 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature

|

|

Duration

|

21 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 145° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After this time, the flask contents were cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCOC(OCCOC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 77.98 g | |

| YIELD: PERCENTYIELD | 87.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |